molecular formula C23H50BrNO2 B14482529 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide CAS No. 65845-28-5

2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide

Cat. No.: B14482529
CAS No.: 65845-28-5
M. Wt: 452.6 g/mol
InChI Key: XCCZNWXJOYKOFO-UHFFFAOYSA-M
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Description

2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of hexadecyloxyethanol with N,N,N-trimethylethan-1-aminium bromide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The final product is then purified using methods such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Silver nitrate or sodium chloride can be used to substitute the bromide ion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various salts.

Scientific Research Applications

2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: This compound is employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.

    Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide involves its interaction with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to cell lysis or increased permeability. The compound can also interact with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter hydrophobic tail.

    Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with a shorter alkyl chain.

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Uniqueness

2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of an ether linkage, which imparts distinct physicochemical properties. These properties make it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.

Properties

CAS No.

65845-28-5

Molecular Formula

C23H50BrNO2

Molecular Weight

452.6 g/mol

IUPAC Name

2-(2-hexadecoxyethoxy)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C23H50NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-22-23-26-21-19-24(2,3)4;/h5-23H2,1-4H3;1H/q+1;/p-1

InChI Key

XCCZNWXJOYKOFO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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